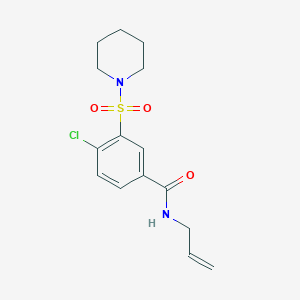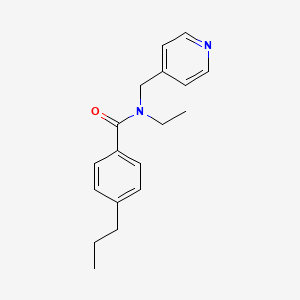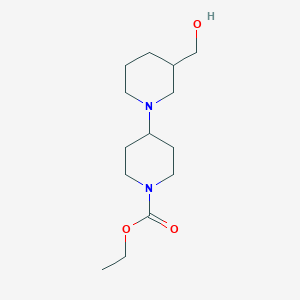![molecular formula C18H20N4OS B5299504 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5299504.png)
1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one, also known as MMPIP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is a promising target for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one acts as a selective antagonist of mGluR7, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR7 has been shown to inhibit the release of glutamate and GABA, which are the main excitatory and inhibitory neurotransmitters in the brain, respectively. By selectively blocking mGluR7, this compound modulates the release of these neurotransmitters, leading to potential therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of synaptic plasticity, and reduction of neuroinflammation. These effects are mediated by the selective antagonism of mGluR7, which has been implicated in the pathophysiology of various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one for lab experiments is its selectivity for mGluR7, which allows for specific modulation of this receptor without affecting other glutamate receptors. However, one limitation of this compound is its relatively low potency, which requires higher concentrations for effective modulation of mGluR7. Additionally, the synthesis of this compound is complex and requires multiple steps, which may limit its availability for certain experiments.
Zukünftige Richtungen
Future research on 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one could focus on its potential therapeutic applications in specific neurological and psychiatric disorders, such as anxiety, depression, and drug addiction. Additionally, further studies could investigate the underlying mechanisms of this compound's effects on neurotransmitter release, synaptic plasticity, and neuroinflammation. Finally, the development of more potent analogs of this compound could improve its efficacy and availability for lab experiments and potential clinical use.
Synthesemethoden
The synthesis of 1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 1-methyl-4-(2-methylthio-4-pyrimidinyl)piperazine, which is reacted with indole-3-carboxaldehyde to form the spirocyclic core of this compound. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The selective antagonism of mGluR7 by this compound has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, cognition, and reward processing.
Eigenschaften
IUPAC Name |
1-methyl-1'-(2-methylsulfanylpyrimidin-4-yl)spiro[indole-3,3'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-21-14-7-4-3-6-13(14)18(16(21)23)9-5-11-22(12-18)15-8-10-19-17(20-15)24-2/h3-4,6-8,10H,5,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZMYCWNIDJNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCCN(C3)C4=NC(=NC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B5299426.png)
![N~3~-methyl-N~3~-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}-beta-alaninamide](/img/structure/B5299433.png)
![N-2-naphthyl-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5299441.png)
![8-[3-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5299449.png)
![2,2'-{(2-oxo-1,3-cyclohexanediylidene)bis[methylylidene(2-methoxy-4,1-phenylene)oxy]}diacetic acid](/img/structure/B5299457.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5299459.png)
![8-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5299465.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5299473.png)


![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5299522.png)
![4-chloro-N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5299538.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5299549.png)
